3-(3,3-dimethyl-2-oxobutyl)-1-vinyl-1H-imidazol-3-ium bromide
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Description
The compound is a type of imidazolium salt, which are often used in chemistry as a type of ionic liquid or catalyst . The “3,3-dimethyl-2-oxobutyl” part suggests the presence of a ketone group (C=O) and a tertiary butyl group (C(CH3)3) in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a positively charged imidazolium ring, with the “3,3-dimethyl-2-oxobutyl” group and a vinyl group (CH2=CH-) attached to one of the nitrogen atoms in the ring . The bromide ion would be the counterion .Chemical Reactions Analysis
Imidazolium salts are often used as catalysts in various chemical reactions, including carbon-carbon coupling reactions and nucleophilic substitution reactions . The presence of the vinyl group could potentially allow for reactions involving the addition of nucleophiles to the carbon-carbon double bond .Mechanism of Action
Future Directions
The use of imidazolium salts and other ionic liquids in catalysis is a growing field of research, with potential applications in green chemistry and sustainable industrial processes . The specific compound you mentioned could potentially be investigated for its catalytic properties and potential applications in various chemical reactions .
Properties
IUPAC Name |
1-(3-ethenylimidazol-1-ium-1-yl)-3,3-dimethylbutan-2-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O.BrH/c1-5-12-6-7-13(9-12)8-10(14)11(2,3)4;/h5-7,9H,1,8H2,2-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQDARGFEUYEFY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C[N+]1=CN(C=C1)C=C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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